molecular formula C12H11FN2O B13571259 2-(2-Ethyl-1h-imidazol-1-yl)-5-fluorobenzaldehyde

2-(2-Ethyl-1h-imidazol-1-yl)-5-fluorobenzaldehyde

Cat. No.: B13571259
M. Wt: 218.23 g/mol
InChI Key: AMFOWARDKOHLBJ-UHFFFAOYSA-N
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Description

2-(2-Ethyl-1h-imidazol-1-yl)-5-fluorobenzaldehyde is a chemical compound that features both an imidazole ring and a fluorobenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethyl-1h-imidazol-1-yl)-5-fluorobenzaldehyde typically involves the reaction of 2-ethylimidazole with 5-fluorobenzaldehyde under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethyl-1h-imidazol-1-yl)-5-fluorobenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Ethyl-1h-imidazol-1-yl)-5-fluorobenzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Ethyl-1h-imidazol-1-yl)-5-fluorobenzaldehyde involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The fluorobenzaldehyde moiety can also participate in various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Ethyl-1h-imidazol-1-yl)-5-fluorobenzaldehyde is unique due to the presence of both an imidazole ring and a fluorobenzaldehyde moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C12H11FN2O

Molecular Weight

218.23 g/mol

IUPAC Name

2-(2-ethylimidazol-1-yl)-5-fluorobenzaldehyde

InChI

InChI=1S/C12H11FN2O/c1-2-12-14-5-6-15(12)11-4-3-10(13)7-9(11)8-16/h3-8H,2H2,1H3

InChI Key

AMFOWARDKOHLBJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CN1C2=C(C=C(C=C2)F)C=O

Origin of Product

United States

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